molecular formula C12H14N2O B14561342 2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 61757-85-5

2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B14561342
CAS No.: 61757-85-5
M. Wt: 202.25 g/mol
InChI Key: MJSGOCIDFCTZLJ-UHFFFAOYSA-N
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Description

2-(2-Cyanoethyl)-5-formylbicyclo[221]heptane-2-carbonitrile is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves the use of cyclopentadiene derivatives and dienophiles under controlled conditions to achieve the desired product . The reaction conditions often include moderate temperatures and the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or interact with receptors, modulating their activity. The presence of functional groups such as cyano and formyl groups can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both cyano and formyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

61757-85-5

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C12H14N2O/c13-3-1-2-12(8-14)6-9-4-11(12)5-10(9)7-15/h7,9-11H,1-2,4-6H2

InChI Key

MJSGOCIDFCTZLJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC2(CCC#N)C#N)C=O

Origin of Product

United States

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